Methionol

Overview

Description

Synthesis Analysis

The synthesis of methionine and its analogs, such as L- and D-[methyl-11C]methionine, has been achieved through various chemical and enzymatic methods. A notable method involves the use of carbon-11 methyl iodide, leading to high optical purity and radiochemical yields. This synthesis process is crucial for the production of methionine in pure enantiomeric forms, highlighting the compound's significance in medical and biochemical research (Långström et al., 1987).

Molecular Structure Analysis

Methionine synthase plays a vital role in methionine biosynthesis, catalyzing the transfer of a methyl group to form methionine. The enzyme's complex structure, involving cobalamin (vitamin B12) as a cofactor, showcases the intricate molecular interactions essential for methionine synthesis. Structural studies of methionine synthase reveal insights into the enzyme's function and its interaction with cobalamin and homocysteine, providing a foundation for understanding methionine's molecular structure and its synthesis mechanism (Ferrer et al., 2004).

Chemical Reactions and Properties

Methionine undergoes various chemical reactions, including oxidation to methionine sulfoxide and participation in transmethylation processes. The oxidation of methionine residues in proteins, mediated by reactive oxygen species, results in functional alterations of the proteins, which can be reversed by methionine sulfoxide reductase. This reversible oxidation highlights methionine's role in redox regulation and cellular defense mechanisms against oxidative stress (Vogt, 1995).

Physical Properties Analysis

The synthesis and evaluation of methionol-derived fatty acid esters demonstrate methionine's versatility in forming ester bonds, contributing to flavors in food products. This application underlines methionine's physical properties, such as its ability to interact with fatty acids and contribute to sensory attributes in food chemistry (Li et al., 2014).

Mechanism of Action

Target of Action

Methionol, also known as 3-methylthio-1-propanol, is a methyl sulfide derived from propan-1-ol . It is found in nature, including as a metabolite of yeast and bacillus anthracis It is known to be involved in the metabolism of l-methionine , which plays crucial roles in metabolism, innate immunity, and activation of endogenous antioxidant enzymes .

Mode of Action

It is known to be produced via the ehrlich pathway in saccharomyces cerevisiae . Aminotransferase and decarboxylase are essential enzymes catalyzing Methionol biosynthesis .

Biochemical Pathways

Methionol is produced from L-methionine catabolism by Saccharomyces cerevisiae EC-1118 . The Ehrlich pathway, which involves the decarboxylation of amino acids to aldehydes, followed by reduction to alcohols or oxidation to carboxylic acids, is responsible for the production of Methionol .

Pharmacokinetics

It is known that methionol is produced by genetically engineered yeast strains via the ehrlich pathway . The production of Methionol can be significantly boosted by co-expression of the aminotransferase and decarboxylase .

Result of Action

Methionol is a sulphurous aroma component of many foods, such as wine, cheese, and roasted coffee . It is classed as an irritant and has a very low olfactory threshold . In the context of beetles, Methionol has been identified as a male-produced aggregation-sex pheromone .

Action Environment

The action of Methionol can be influenced by environmental factors. For instance, in the context of beetles, Methionol acts as an aggregation-sex pheromone . In the context of yeast, the production of Methionol can be optimized using response surface methodology, which involves adjusting various fermentation conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

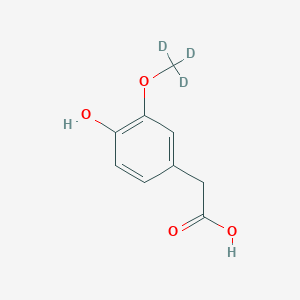

3-methylsulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OS/c1-6-4-2-3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUGFKJYCPYHHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

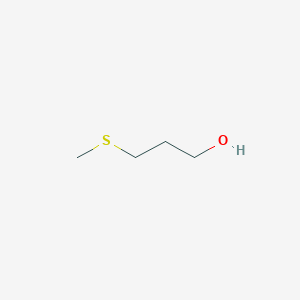

CSCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060128 | |

| Record name | 3-(Methylthio)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

pale yellowish, mobile liquid; powerful sweet, soup or meat-like odour | |

| Record name | (3-Methylthio)propanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/678/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

89.00 to 90.00 °C. @ 13.00 mm Hg | |

| Record name | 3-(Methylthio)-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; soluble in alcohol, propylene glycol and oils | |

| Record name | (3-Methylthio)propanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/678/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.027-1.033 | |

| Record name | (3-Methylthio)propanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/678/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

505-10-2 | |

| Record name | 3-(Methylthio)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methionol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 3-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Methylthio)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylthio)propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(METHYLTHIO)-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1E1U441XX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(Methylthio)-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary pathway for methionol production in yeast?

A: Methionol is primarily produced in yeast through the Ehrlich pathway, a metabolic route responsible for converting amino acids into higher alcohols. In the case of methionol, the precursor amino acid is L-methionine. [, , , , , , ]

Q2: Can you elaborate on the steps involved in methionol biosynthesis via the Ehrlich pathway?

A2: The Ehrlich pathway involves a series of enzymatic reactions:

Q3: Are there alternative pathways for methionol production?

A: While the Ehrlich pathway is the primary route, research suggests the possibility of alternative pathways. For instance, in the absence of key aminotransferases like Aro8p and Aro9p, other transaminases or even a different pathway might contribute to methionol formation from methanethiol. []

Q4: How does the genetic makeup of yeast strains influence methionol production?

A: Different yeast strains, even within the same species, exhibit variations in their Ehrlich pathway genes, which directly impacts methionol production. For example, a study comparing a laboratory strain (BY4743) and a wine strain (Zymaflore F15) of Saccharomyces cerevisiae found significant differences in methionol levels upon deleting ARO genes. The wine strain displayed a greater dependency on Aro8p for methionol synthesis than the laboratory strain. [] This highlights the importance of strain selection in optimizing methionol production.

Q5: How can methionol production be enhanced through genetic engineering?

A: Overexpressing key genes in the Ehrlich pathway can significantly boost methionol production. Co-expression of ARO8 (encoding aminotransferase Aro8p) and ARO10 (encoding a decarboxylase) in S. cerevisiae resulted in a remarkable increase in methionol yield, reaching over 3 g/L in fed-batch fermentation. This highlights the potential of metabolic engineering for industrial methionol production. [] Conversely, deleting the CYS3 gene in S. cerevisiae was found to decrease methionol yield, suggesting this gene may play a negative regulatory role in methionol biosynthesis. []

Q6: Beyond yeast, are there other microorganisms capable of producing methionol?

A: Yes, other microorganisms have been explored for methionol production. For instance, Kluyveromyces lactis successfully produced methionol in coconut cream supplemented with L-methionine. Optimization of fermentation parameters, including shaking speed, incubation time, pH, and L-methionine concentration, led to a substantial increase in methionol yield. [] Additionally, Oenococcus oeni, a lactic acid bacterium used in winemaking, has demonstrated the ability to metabolize methionine into volatile sulfur compounds, including methionol. []

Q7: What factors influence methionol formation during winemaking?

A7: Several factors can influence methionol levels in wine:

- Clarification: Insufficient clarification of must (grape juice) can lead to increased methionol levels. The presence of grape solids, particularly long-chain unsaturated fatty acids found in the pulp, promotes yeast assimilation of methionine, leading to higher methionol production. []

- Sulfur Dioxide (SO2) Addition: Excessive SO2 addition, especially in the presence of grape solids, can increase the risk of hydrogen sulfide (H2S) formation, a key precursor to other sulfur compounds, including methionol. [, ]

- Fermentation Temperature: Elevated fermentation temperatures might favor the formation of certain volatile sulfur compounds. [, ]

- Contact with Lees: Extended contact of wine with lees (dead yeast cells and other solids) after fermentation can lead to the release of sulfur compounds, potentially including methionol. []

Q8: How does malolactic fermentation impact methionol levels in wine?

A: Malolactic fermentation (MLF), a secondary fermentation carried out by lactic acid bacteria like Oenococcus oeni, can influence the concentration of yeast-derived volatile compounds, including methionol. Studies have shown that MLF can lead to an increase in methionol levels in red wines, with the extent of the increase depending on the specific bacterial strain used. []

Q9: What role does methionol play in the flavor profile of soy sauce?

A: Methionol is considered one of the important flavor components contributing to the characteristic aroma of soy sauce. It is primarily produced by the salt-tolerant yeast Zygosaccharomyces rouxii during the fermentation of soybeans. [, , ]

Q10: What other sulfur compounds contribute to the aroma of food and beverages alongside methionol?

A10: A range of sulfur compounds contribute to complex aroma profiles:

Q11: How can undesirable levels of methionol and other sulfur compounds be managed during food and beverage production?

A11: Various strategies can be employed to control sulfur compound formation:

Q12: What analytical techniques are commonly employed to detect and quantify methionol?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of methionol in various matrices, including wine, beer, and soy sauce. [, , , , , , , ] Other techniques like gas chromatography with flame photometric detection (GC-FPD) are also employed for the analysis of volatile sulfur compounds like methionol. [, ]

Q13: Are there any specific sensory analysis techniques used to evaluate the impact of methionol on flavor?

A: Yes, sensory analysis plays a crucial role in understanding the contribution of methionol to the overall flavor profile. Techniques like GC-olfactometry (GC-O) are used to identify and evaluate the odor activity of volatile compounds, including methionol, in complex mixtures. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate](/img/structure/B20066.png)

![8-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B20067.png)

![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B20077.png)